9-Angeloylretronecine N-oxide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

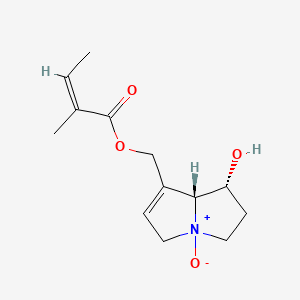

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-3-9(2)13(16)18-8-10-4-6-14(17)7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIPTBVXCKBSAM-ZSXZLUMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182107 |

Source

|

| Record name | 9-Angeloylretronecine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27773-86-0 |

Source

|

| Record name | 9-Angeloylretronecine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Angeloylretronecine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of 9-Angeloylretronecine N-oxide: A Technical Guide for Researchers

Abstract

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of plant secondary metabolites, many of which exhibit significant toxicity. The biosynthesis of these compounds, particularly the commonly occurring 9-angeloylretronecine (B12747383) N-oxide, is a complex pathway involving enzymes from several major families. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of 9-angeloylretronecine N-oxide in plants. It details the enzymatic steps from primary metabolites to the final product, summarizes available quantitative data, presents detailed experimental protocols for key analytical techniques, and visualizes the core pathways and workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Pyrrolizidine alkaloids are produced by a wide variety of plant species, often as a defense mechanism against herbivores[1][2][3]. This compound is a representative PA, comprising a necine base, retronecine (B1221780), and a necic acid, angelic acid. The N-oxide form is often the predominant form in plants[4]. Understanding the biosynthesis of this molecule is crucial for efforts in metabolic engineering to produce novel compounds, for detoxification of contaminated crops, and for the development of potential pharmaceuticals. This guide synthesizes the current knowledge of this intricate biosynthetic pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into four main stages: the synthesis of the necine base (retronecine), the synthesis of the necic acid (angelic acid), the esterification of these two moieties, and the final N-oxidation.

Biosynthesis of the Necine Base: Retronecine

The biosynthesis of retronecine begins with the amino acid L-ornithine, which is a precursor for the formation of putrescine. Two molecules of putrescine are then condensed to form the symmetrical diamine, homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , the first committed enzyme in the PA biosynthetic pathway[2][5][6]. HSS has evolved from deoxyhypusine (B1670255) synthase, an enzyme of primary metabolism[5][7][8].

The subsequent steps are less well-characterized but are proposed to proceed as follows:

-

Oxidation of Homospermidine: Homospermidine is likely oxidized by a copper-dependent diamine oxidase to an unstable dialdehyde (B1249045) intermediate, 4,4'-iminodibutanal[1].

-

Cyclization to the Pyrrolizidine Skeleton: The dialdehyde undergoes a spontaneous or enzyme-catalyzed intramolecular Mannich reaction to form the pyrrolizidine ring system. An enzymatic catalysis is favored to explain the high stereospecificity of the products in plants[1].

-

Further Modifications: The initial pyrrolizidine intermediate undergoes a series of hydroxylation and desaturation reactions to yield retronecine. The specific enzymes for these steps have not yet been fully characterized.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic profiles for the pyrrolizidine alkaloid neopetasitenine and its metabolite petasitenine in humans extrapolated from rat in vivo and in vitro data sets using a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Mechanism of Action of 9-Angeloylretronecine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Angeloylretronecine N-oxide, a member of the retronecine-type pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), is a naturally occurring phytotoxin. While generally less reactive in its native form, it functions as a prodrug that undergoes metabolic activation in vivo to exert significant hepatotoxicity. This technical guide delineates the multi-step mechanism of action, commencing with its biotransformation and culminating in cellular damage. The core mechanism involves the reduction of the N-oxide to its parent pyrrolizidine alkaloid (PA), followed by hepatic bioactivation to highly reactive pyrrolic metabolites. These metabolites subsequently induce cellular toxicity through covalent binding to macromolecules and depletion of endogenous antioxidants, leading to oxidative stress, DNA damage, and apoptosis.

Bioactivation Cascade: From Prodrug to Reactive Metabolite

The toxicity of this compound is not intrinsic but is a consequence of its metabolic conversion. This process can be conceptualized in two primary stages:

Stage 1: Reductive Deoxygenation

Upon ingestion, this compound is primarily reduced to its corresponding tertiary amine, 9-Angeloylretronecine. This reduction is a critical prerequisite for its toxicity and is mediated by two main biological systems[1][2][3][4]:

-

Intestinal Microbiota: The anaerobic environment of the gut provides a conducive setting for microbial reductases to efficiently remove the N-oxide functional group.

-

Hepatic Cytochrome P450 (CYP) Enzymes: Following absorption, the compound undergoes further reduction in the liver, catalyzed by specific CYP isoforms[2][3].

Stage 2: Hepatic Dehydrogenation

The resulting 9-Angeloylretronecine undergoes bioactivation predominantly in the liver. This metabolic step is catalyzed by cytochrome P450 monooxygenases and involves the dehydrogenation of the necine base to form highly electrophilic dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters[5][6][7]. These reactive metabolites are the ultimate toxicants responsible for the observed hepatotoxicity.

Molecular Mechanisms of Hepatotoxicity

The highly reactive DHPAs generated from 9-Angeloylretronecine are potent electrophiles that can indiscriminately react with cellular nucleophiles, leading to widespread cellular damage. The primary mechanisms of DHPA-induced hepatotoxicity are detailed below.

Covalent Adduct Formation

DHPAs readily form covalent adducts with cellular macromolecules, including proteins and DNA[1][8][9].

-

Protein Adducts: The formation of pyrrole-protein adducts can impair protein function, leading to enzyme inactivation and disruption of cellular signaling pathways. These adducts are also implicated in triggering immune responses.

-

DNA Adducts: DHPAs can alkylate DNA bases, resulting in the formation of DNA adducts. These adducts are mutagenic and are considered a primary driver of the carcinogenic potential of pyrrolizidine alkaloids[6][10][11]. The resulting DNA damage can trigger cell cycle arrest and apoptosis[10].

Depletion of Glutathione (B108866) (GSH) and Oxidative Stress

Glutathione (GSH) is a critical intracellular antioxidant that plays a key role in the detoxification of electrophilic compounds. DHPAs can be conjugated with GSH, a reaction that neutralizes their reactivity and facilitates their excretion[12][13][14]. However, at high concentrations, the rapid formation of DHPAs can overwhelm and deplete the cellular GSH pool[7][15][16].

The depletion of GSH has two major consequences:

-

Increased Macromolecular Damage: With reduced GSH levels, more DHPAs are available to react with proteins and DNA, exacerbating cellular damage[13].

-

Oxidative Stress: The compromised antioxidant defense system leads to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress. This, in turn, can cause damage to lipids, proteins, and mitochondria, further contributing to cellular injury and apoptosis[12][17].

Pathophysiological Outcomes

The culmination of these molecular events is significant liver damage. A hallmark of PA-induced hepatotoxicity is Hepatic Sinusoidal Obstruction Syndrome (HSOS), also known as veno-occlusive disease[5][7]. This condition is characterized by damage to the liver sinusoidal endothelial cells (LSECs), leading to their detachment, obstruction of the sinusoids, and subsequent centrilobular necrosis, fibrosis, and cirrhosis[5].

Quantitative Data on Pyrrolizidine Alkaloid Toxicity

| Pyrrolizidine Alkaloid | Endpoint | System | Value | Reference |

| Senecionine (B1681732) N-oxide | In vivo REP vs Senecionine (AUC of parent PA) | Rat | 0.88 | [18][19] |

| Senecionine N-oxide | In vivo REP vs Senecionine (AUC of pyrrole-protein adduct) | Rat | 0.61 | [18][19] |

| Riddelliine | DNA Adduct Formation | Rat Liver | Detected | [6] |

| Monocrotaline | GSH Depletion | Perfused Rat Liver | Dose-dependent | [13] |

| Lasiocarpine | Cell Cycle Arrest (S-phase) | HepG2 cells | Concentration-dependent | [10] |

REP: Relative Potency AUC: Area Under the Curve

Experimental Protocols

Detailed experimental protocols for the study of this compound are not specifically published. However, the following represents a generalized workflow for investigating the bioactivation and hepatotoxicity of PANOs, based on standard methodologies in the field.

Protocol for In Vitro Metabolism using Liver Microsomes:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate (B84403) buffer (pH 7.4), and this compound.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system. For control experiments, omit the NADPH.

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the parent compound and its metabolites.

Conclusion

The mechanism of action of this compound is a classic example of toxification through metabolic activation. As a prodrug, its intrinsic toxicity is low, but its in vivo reduction and subsequent hepatic bioactivation generate highly reactive electrophilic metabolites. These DHPAs induce hepatotoxicity through a dual mechanism of covalent adduct formation with essential biomolecules and the induction of oxidative stress via GSH depletion. Understanding this multi-step pathway is crucial for risk assessment and the development of potential therapeutic interventions for pyrrolizidine alkaloid poisoning. Further research is warranted to elucidate the specific enzymes involved and to quantify the toxicokinetics of this compound.

References

- 1. In vitro-in silico study on the influence of dose, fraction bioactivated and endpoint used on the relative potency value of pyrrolizidine alkaloid N-oxides compared to parent pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Relationship between glutathione concentration and metabolism of the pyrrolizidine alkaloid, monocrotaline, in the isolated, perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Intracellular glutathione plays important roles in pyrrolizidine alkaloids-induced growth inhibition on hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]

The Toxicity Profile of 9-Angeloylretronecine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available toxicological data specifically for 9-Angeloylretronecine N-oxide is limited. This guide provides a comprehensive overview of the toxicity profile of the broader class of retronecine-type pyrrolizidine (B1209537) alkaloid N-oxides (PA N-oxides), to which this compound belongs. The mechanisms and toxicological endpoints discussed are based on studies of structurally related compounds and should be considered representative of the potential toxicity of this compound.

Executive Summary

This compound is a member of the pyrrolizidine alkaloid N-oxides (PA N-oxides), a group of natural phytotoxins found in numerous plant species. While often considered less toxic than their corresponding tertiary pyrrolizidine alkaloids (PAs), PA N-oxides can be converted to their toxic parent alkaloids in the body, leading to significant health risks, most notably hepatotoxicity and genotoxicity. This conversion is a critical step in their mechanism of toxicity and is mediated by both intestinal microbiota and hepatic enzymes. This document outlines the current understanding of the toxicity of retronecine-type PA N-oxides, providing a framework for the safety assessment of this compound.

Mechanism of Toxicity: Metabolic Activation is Key

The toxicity of this compound and other PA N-oxides is intrinsically linked to their biotransformation into reactive pyrrolic metabolites.[1][2][3] This process involves a two-step metabolic pathway:

-

Reduction to Parent Pyrrolizidine Alkaloid: The initial and rate-limiting step is the reduction of the N-oxide back to its corresponding tertiary pyrrolizidine alkaloid, 9-Angeloylretronecine. This conversion is carried out by two main systems:

-

Metabolic Activation in the Liver: The resulting parent PA, 9-Angeloylretronecine, is then metabolically activated in the liver by other cytochrome P450 enzymes. This activation process generates highly reactive electrophilic pyrrolic esters, primarily dehydroretronecine (B1196577) (DHR).

These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction, cytotoxicity, and genotoxicity.[1][2]

Quantitative Toxicity Data

Table 1: In Vivo Toxicity Data (Representative PA N-Oxides)

| Compound | Species | Route of Administration | Endpoint | Value | Reference |

| Riddelliine N-oxide | Rat | Oral | DNA Adducts (in liver) | 39.9 ± 0.6 adducts/10⁷ nucleotides (after 3 days at 1.0 mg/kg) | [4] |

| General PA N-Oxides | Rodents | Oral | Hepatotoxicity | Observed | [1][3] |

Table 2: In Vitro Genotoxicity Data (Representative PA N-Oxides)

| Compound | Test System | Endpoint | Result | Reference |

| Riddelliine N-oxide | N/A | Genotoxic Potential | Considered a potential genotoxic hepatocarcinogen | [4] |

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not published. The following are generalized protocols for key toxicity assays relevant to PA N-oxides, based on standard methodologies.

In Vivo Repeated Dose Toxicity Study (General Protocol)

-

Test System: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Administration: Oral gavage, daily for 28 or 90 days.

-

Dose Groups: At least three dose levels of this compound and a vehicle control group.

-

Parameters Monitored:

-

Clinical observations (daily).

-

Body weight and food consumption (weekly).

-

Hematology and clinical chemistry (at termination).

-

Organ weights (at termination).

-

Histopathology of liver, kidneys, and other major organs.

-

-

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

In Vitro Cytotoxicity Assay (General Protocol)

-

Cell Line: Human hepatoma cells (e.g., HepG2) or primary hepatocytes.

-

Treatment: Cells are incubated with various concentrations of this compound for 24, 48, and 72 hours.

-

Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

Endpoint: Calculation of the IC50 (half-maximal inhibitory concentration).

Bacterial Reverse Mutation Assay (Ames Test) (General Protocol)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

-

Procedure: Bacteria are exposed to a range of concentrations of this compound.

-

Endpoint: The number of revertant colonies is counted to assess the mutagenic potential.

Visualizations

Signaling Pathway of PA N-Oxide-Induced Hepatotoxicity

Caption: Metabolic activation pathway of pyrrolizidine alkaloid N-oxides leading to toxicity.

Experimental Workflow for In Vivo Toxicity Assessment

Caption: Generalized workflow for an in vivo repeated dose toxicity study.

Conclusion and Future Directions

This compound, as a retronecine-type PA N-oxide, poses a potential risk to human health due to its metabolic activation to toxic pyrrolizidine alkaloids. The primary toxicological concerns are hepatotoxicity and genotoxicity. While specific data for this compound are lacking, the well-established toxicity of related PA N-oxides underscores the need for caution and further investigation.

Future research should focus on:

-

Generating specific toxicity data for this compound: This includes determining its LD50, IC50, and NOAEL values through standardized in vivo and in vitro studies.

-

Investigating its genotoxic and carcinogenic potential: Dedicated assays are required to fully characterize these critical endpoints.

-

Elucidating specific signaling pathways: Identifying the precise molecular targets and pathways affected by its reactive metabolites will provide a more complete understanding of its toxicity.

A thorough toxicological evaluation is essential to accurately assess the risks associated with human exposure to this compound and to inform regulatory decisions.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of 9-Angeloylretronecine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Angeloylretronecine N-oxide, a retronecine-type pyrrolizidine (B1209537) alkaloid N-oxide (PA N-oxide), is a naturally occurring plant toxin. While often considered less toxic than their corresponding tertiary pyrrolizidine alkaloids (PAs), PA N-oxides can be converted in vivo to their toxic counterparts, posing a significant health risk. This technical guide provides a comprehensive overview of the metabolic fate of this compound in vivo. The core metabolic pathway involves a critical bioactivation step: the reduction of the N-oxide to its parent PA, 9-Angeloylretronecine. This conversion is primarily mediated by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes. The resulting 9-Angeloylretronecine is then subject to further hepatic metabolism, leading to the formation of highly reactive pyrrolic metabolites. These electrophilic species can form covalent adducts with cellular macromolecules, such as proteins and DNA, ultimately leading to hepatotoxicity. This guide details the metabolic pathways, provides illustrative quantitative data from analogous PA N-oxides, and presents detailed experimental protocols for the in vivo study of these compounds.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide. Their presence in herbal remedies, contaminated food sources, and animal forage is a significant public health concern. PAs often coexist with their N-oxide derivatives, such as this compound. While the N-oxidation of PAs is generally considered a detoxification pathway in the plant, the in vivo reduction of PA N-oxides back to their parent PAs represents a critical bioactivation step in mammals.[1][2][3] Understanding the metabolic fate of PA N-oxides is therefore crucial for assessing their toxic potential and for the development of strategies to mitigate their adverse effects.

Metabolic Pathways

The in vivo metabolism of this compound is a two-step process that leads to the formation of toxic metabolites.

Step 1: Reductive Bioactivation to 9-Angeloylretronecine

The initial and rate-limiting step in the toxification of this compound is its reduction to the corresponding tertiary amine, 9-Angeloylretronecine. This reduction is carried out by two primary systems:

-

Intestinal Microbiota: Anaerobic bacteria in the gastrointestinal tract possess reductases capable of efficiently converting PA N-oxides to their parent PAs.[1][2]

-

Hepatic Enzymes: Cytochrome P450 (CYP) enzymes in the liver, particularly isoforms like CYP1A2 and CYP2D6, can also mediate the reduction of PA N-oxides.[2]

Step 2: Hepatic Bioactivation of 9-Angeloylretronecine

Once formed, 9-Angeloylretronecine undergoes metabolic activation in the liver, primarily by CYP enzymes (e.g., CYP3A and CYP2B families).[3] This process generates highly reactive electrophilic pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These DHPAs are the ultimate toxic metabolites responsible for the characteristic hepatotoxicity of PAs. They readily form covalent adducts with cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction, necrosis, and the potential for carcinogenicity.[3][4]

A competing detoxification pathway for 9-Angeloylretronecine is hydrolysis of the ester group, which is considered a minor pathway.

Quantitative Data (Illustrative)

Table 1: Illustrative Plasma Pharmacokinetic Parameters of a PA N-oxide and its corresponding PA in Rats following Oral Administration

| Parameter | PA N-oxide | Corresponding PA |

| Tmax (h) | 1.5 - 2.0 | 0.5 - 1.0 |

| Cmax (ng/mL) | Lower | Higher |

| AUC (ng·h/mL) | Lower | Higher |

Data are generalized from studies on senecionine (B1681732) N-oxide and other similar PA N-oxides. The delayed Tmax and lower Cmax for the PA N-oxide compared to the PA reflect the time required for its in vivo reduction.

Table 2: Illustrative Excretion Profile of a PA N-oxide and its Metabolites in Rats (as % of Administered Dose)

| Excretion Route | Parent PA N-oxide | Parent PA | Pyrrolic Metabolites/Adducts | Total Recovery (72h) |

| Urine | 15 - 25% | 5 - 10% | 1 - 5% | 21 - 40% |

| Feces | 40 - 60% | 10 - 20% | Not typically measured | 50 - 80% |

This table provides a hypothetical excretion profile based on the known metabolism of PA N-oxides. The majority of the administered dose is expected to be excreted in the feces, both as the unabsorbed N-oxide and as metabolites. Urinary excretion accounts for a smaller fraction.

Table 3: Illustrative Tissue Distribution of a Radiolabeled PA N-oxide in Rats (24 hours post-dose)

| Tissue | % of Administered Dose / g of Tissue |

| Liver | Highest Concentration |

| Kidney | Moderate Concentration |

| Lung | Low Concentration |

| Spleen | Low Concentration |

| Brain | Very Low Concentration |

| Plasma | Low Concentration |

The liver is the primary site of both the reduction of the PA N-oxide and the bioactivation of the resulting PA, leading to the highest concentration of the compound and its metabolites in this organ.

Experimental Protocols

The following sections detail the methodologies for key experiments to study the in vivo metabolic fate of this compound.

Animal Study Protocol

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model. Animals should be acclimatized for at least one week before the experiment.

-

Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

-

Dosing: this compound is typically dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) and administered via oral gavage. A typical dose for pharmacokinetic studies might range from 10 to 50 mg/kg.

-

Sample Collection:

-

Blood: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

-

Urine and Feces: Urine and feces are collected at intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose) and stored at -80°C.

-

Tissues: At the end of the study (e.g., 72 hours), animals are euthanized, and tissues (liver, kidneys, lungs, spleen, brain, etc.) are harvested, weighed, and stored at -80°C.

-

Sample Preparation

-

Plasma: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar PA not present in the study). Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes. The supernatant is transferred to a new tube, evaporated to dryness under a stream of nitrogen, and reconstituted in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Urine: Dilute urine samples 1:1 with water. Further sample preparation may involve solid-phase extraction (SPE) for cleanup and concentration.

-

Feces: Homogenize fecal samples with water (1:3, w/v). Extract the homogenate with an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile). The extract is then centrifuged, and the supernatant is processed similarly to plasma samples.

-

Tissues: Homogenize tissue samples in a suitable buffer. The homogenate is then subjected to protein precipitation with an organic solvent, followed by centrifugation and processing of the supernatant as described for plasma.

LC-MS/MS Analytical Method

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) is the gold standard for the analysis of PAs and their metabolites.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol containing 0.1% formic acid (Mobile Phase B) is common.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound, 9-Angeloylretronecine, and any identified metabolites, as well as the internal standard.

-

Conclusion

The in vivo metabolic fate of this compound is characterized by a critical reductive bioactivation step to its corresponding toxic pyrrolizidine alkaloid, 9-Angeloylretronecine. This conversion, mediated by both gut microbiota and hepatic enzymes, is a prerequisite for the subsequent hepatic formation of reactive pyrrolic metabolites that induce hepatotoxicity. While specific quantitative ADME data for this compound are lacking, the well-established metabolic pathways for this class of compounds, along with data from analogous PA N-oxides, provide a robust framework for understanding its toxic potential. The experimental protocols detailed in this guide offer a comprehensive approach for conducting in vivo studies to further elucidate the pharmacokinetics and metabolism of this compound and other related compounds. Such studies are essential for the accurate risk assessment of PA N-oxides in food and herbal products.

References

In-Depth Technical Guide on the Genotoxicity of 9-Angeloylretronecine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Angeloylretronecine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide. Pyrrolizidine alkaloids (PAs) are a class of natural compounds, some of which are known to be genotoxic and carcinogenic. The genotoxicity of PAs and their N-oxides is primarily attributed to their metabolic activation in the liver to reactive pyrrolic esters, which can form DNA adducts. This guide provides a comprehensive overview of the potential genotoxicity of this compound by examining the available data on the surrogate compounds, riddelliine and riddelliine N-oxide. The data indicates that riddelliine N-oxide is itself genotoxic, likely through its in vivo reduction to riddelliine and subsequent metabolic activation. In vitro studies on riddelliine have demonstrated its potential to induce chromosomal aberrations and sister chromatid exchanges.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of 1,2-unsaturated pyrrolizidine alkaloids, including by inference 9-Angeloylretronecine, and their N-oxides is not direct. These compounds require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form highly reactive electrophilic intermediates known as dehydropyrrolizidine alkaloids (DHPAs), such as dehydroretronecine (B1196577) (DHR). These intermediates can then react with cellular macromolecules, including DNA, to form covalent adducts.

Pyrrolizidine alkaloid N-oxides, such as this compound and riddelliine N-oxide, are generally considered less toxic than their parent PAs. However, they can be reduced back to the parent PA in the gut and liver, subsequently undergoing the same metabolic activation pathway to form genotoxic DHP metabolites.

The proposed metabolic activation pathway is illustrated in the diagram below:

Data Presentation: Genotoxicity of Surrogate Compounds

The following tables summarize the available quantitative data on the genotoxicity of riddelliine and riddelliine N-oxide.

Table 1: In Vivo DNA Adduct Formation of Riddelliine N-oxide

| Species | Dose | Tissue | Adduct Level (adducts/10^7 nucleotides) | Reference |

| Rat | 1.0 mg/kg for 3 consecutive days | Liver | 39.9 ± 0.6 | [1] |

Table 2: In Vitro Genotoxicity of Riddelliine

| Assay | Cell Line | Concentration | Results | Reference |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) | Not specified | Induced | [1] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) | Not specified | Induced | [1] |

| Micronucleus Test (in vivo) | Rat and Mouse | Multiple doses | No increase in micronucleated PCEs | [1] |

PCE: Polychromatic Erythrocytes

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo DNA Adduct Analysis by ³²P-Postlabeling/HPLC

This method is highly sensitive for the detection and quantification of DNA adducts.

Workflow Diagram:

Protocol Steps:

-

DNA Isolation: DNA is extracted and purified from the target tissue (e.g., liver) of animals treated with the test compound.

-

Enzymatic Digestion: The purified DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.

-

⁵²P-Postlabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl end with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled DNA adducts are separated using high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are detected by their radioactivity and quantified by comparing their counts to known standards.

In Vitro Sister Chromatid Exchange (SCE) Assay

This assay detects the reciprocal exchange of DNA between sister chromatids and is an indicator of genotoxic events.

Protocol Steps:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles.

-

Test Compound Exposure: During this time, the cells are exposed to various concentrations of the test compound (e.g., riddelliine) with and without a metabolic activation system (S9 mix).

-

Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the culture to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides.

-

Differential Staining: The slides are stained using a method that differentially stains the sister chromatids based on the incorporation of BrdU (e.g., fluorescence plus Giemsa).

-

Microscopic Analysis: The metaphase spreads are examined under a microscope, and the number of sister chromatid exchanges per cell is scored.

In Vitro Chromosomal Aberration Assay

This assay evaluates the ability of a substance to induce structural changes in chromosomes.

Protocol Steps:

-

Cell Culture and Treatment: CHO cells are cultured and treated with the test substance at several concentrations, with and without metabolic activation (S9 mix).

-

Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to the cell cultures.

-

Cell Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

-

Microscopic Analysis: The chromosomes in the metaphase cells are analyzed for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

Signaling Pathways in DNA Damage Response

The formation of DNA adducts by reactive metabolites can trigger a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR aims to repair the damage, and if the damage is too severe, it can lead to cell cycle arrest or apoptosis.

Conclusion and Future Directions

The available evidence on riddelliine and riddelliine N-oxide strongly suggests that this compound has the potential to be genotoxic, primarily through metabolic activation to DNA-reactive pyrrolic esters. The in vivo formation of DNA adducts by riddelliine N-oxide highlights the genotoxic risk despite it being an N-oxide. The positive results for riddelliine in in vitro chromosomal aberration and sister chromatid exchange assays further support the clastogenic potential of this class of compounds.

A significant data gap exists regarding the direct experimental testing of this compound in a standard battery of genotoxicity assays. Future research should focus on:

-

In vitro genotoxicity testing of this compound: Conducting Ames, micronucleus, and comet assays to determine its mutagenic and clastogenic potential.

-

In vivo studies: Investigating the formation of DNA adducts and the induction of mutations and chromosomal damage in relevant tissues following exposure to this compound.

-

Comparative metabolism studies: Directly comparing the metabolic activation of this compound with that of riddelliine N-oxide to better understand its relative genotoxic potency.

A thorough toxicological evaluation is imperative for assessing the risk associated with human exposure to this compound.

References

9-Angeloylretronecine N-oxide: A Technical Overview of its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Angeloylretronecine N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) N-oxide found in various plant species, most notably in common comfrey (B1233415) (Symphytum officinale) and some members of the Senecio genus. Pyrrolizidine alkaloids are a large group of heterocyclic secondary metabolites produced by plants as a defense mechanism against herbivores. While the parent alkaloids have been extensively studied for their hepatotoxicity, the corresponding N-oxides are generally considered to be less toxic. However, they can be converted back to the toxic tertiary alkaloids in the gut, making their presence in herbal remedies and food products a significant concern for human and animal health. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological aspects of this compound.

Discovery and History

The discovery of pyrrolizidine alkaloids dates back to the early 20th century, with initial investigations focusing on the toxic principles in plants responsible for livestock poisoning. The N-oxides of these alkaloids were identified later as water-soluble and less toxic metabolites. Specific research pinpointing the isolation and characterization of this compound is often embedded within broader studies of the alkaloidal content of plants like Symphytum officinale. While a singular "discovery" paper for this specific N-oxide is not readily identifiable, its presence has been confirmed through modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS) in numerous phytochemical investigations of comfrey and other PA-containing plants.

Historically, the focus on PA N-oxides has been primarily in the context of their contribution to the overall toxicity of the plant material after metabolic reduction to the parent alkaloids. More recent research has begun to explore the individual biological activities of these N-oxides.

Chemical Properties and Characterization

This compound is an ester of the necine base retronecine (B1221780) N-oxide and angelic acid. The N-oxide functional group significantly increases the water solubility of the molecule compared to its parent alkaloid, 9-angeloylretronecine.

Structure:

-

Core Structure: Pyrrolizidine ring system with an N-oxide moiety.

-

Necine Base: Retronecine N-oxide

-

Necic Acid: Angelic acid esterified at the C9 position of the retronecine base.

Characterization of this compound is typically achieved using a combination of chromatographic and spectroscopic techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary method for the identification and quantification of this compound in plant extracts and biological samples. Electrospray ionization (ESI) in positive ion mode is commonly used, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data for isolated this compound is scarce in the literature, ¹H and ¹³C NMR would be essential for unambiguous structure elucidation of the pure compound.

Quantitative Data

Specific quantitative data on the biological activity of pure this compound is limited in publicly available literature. The table below presents a summary of representative quantitative information related to the analysis of this and other pyrrolizidine alkaloids in plant materials.

| Parameter | Matrix | Method | Result | Reference |

| Concentration | Symphytum officinale Root | LC-MS/MS | Varies significantly depending on plant age and origin. | [1] |

| Concentration | Symphytum officinale Leaf | LC-MS/MS | Generally lower than in the roots. | [1] |

| Cytotoxicity (Hypothetical) | Human Liver Cells (e.g., HepG2) | MTT Assay | IC50 > 100 µM (as N-oxides are generally less toxic) | Inferred from general PA N-oxide toxicity data. |

| Anti-inflammatory Activity (Hypothetical) | LPS-stimulated Macrophages (e.g., RAW 264.7) | Griess Assay (for Nitric Oxide) | Potential for mild inhibition of NO production. | Inferred from general anti-inflammatory properties of some alkaloids. |

Experimental Protocols

Detailed experimental protocols for the specific isolation and biological evaluation of this compound are not well-documented. The following is a generalized protocol for the extraction and analysis of pyrrolizidine alkaloid N-oxides from plant material, which can be adapted for this specific compound.

Protocol: Extraction and LC-MS/MS Analysis of Pyrrolizidine Alkaloid N-Oxides from Symphytum officinale

-

Sample Preparation:

-

Air-dry and grind the plant material (e.g., roots or leaves of Symphytum officinale) to a fine powder.

-

Accurately weigh approximately 1 gram of the powdered material into a centrifuge tube.

-

-

Extraction:

-

Add 10 mL of an extraction solvent (e.g., 0.05 M H₂SO₄ in methanol (B129727)/water 80:20 v/v).

-

Vortex the mixture for 1 minute.

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge (e.g., a cation-exchange cartridge) with methanol followed by the extraction solvent.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with methanol to remove interfering compounds.

-

Elute the pyrrolizidine alkaloids and their N-oxides with a suitable eluent (e.g., 5% ammonia (B1221849) in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B over a run time of 15-20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target PAs should be determined using a standard or from literature.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

-

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively studied as an individual compound. The primary focus has been on its role as a precursor to the more toxic tertiary pyrrolizidine alkaloid, 9-angeloylretronecine.

Toxicity: Pyrrolizidine alkaloid N-oxides are generally considered to be significantly less toxic than their corresponding tertiary alkaloids. This is because the N-oxide group prevents the metabolic activation in the liver that leads to the formation of reactive pyrrolic esters, which are responsible for hepatotoxicity. However, PA N-oxides can be reduced back to the parent alkaloids by gut microflora, thus contributing to the overall toxicity upon ingestion.

Anti-inflammatory and Other Activities: Some studies suggest that certain pyrrolizidine alkaloids may possess anti-inflammatory properties. It is plausible that this compound could exhibit some biological activity, potentially through the modulation of inflammatory pathways such as the NF-κB signaling cascade. However, dedicated studies are required to confirm this and to determine the specific mechanisms of action.

Visualizations

Caption: Workflow for the isolation, characterization, and biological evaluation of this compound.

Caption: Hypothetical modulation of the NF-κB inflammatory pathway by this compound.

Conclusion

This compound is a constituent of several medicinal and potentially toxic plants. While its chemistry is understood within the broader context of pyrrolizidine alkaloids, specific research on its individual biological activities and toxicological profile is still lacking. The primary concern remains its potential conversion to the hepatotoxic parent alkaloid. Future research should focus on the isolation of pure this compound to enable detailed in vitro and in vivo studies. This would provide a clearer understanding of its pharmacokinetic properties, potential therapeutic effects, and its precise contribution to the overall toxicity of PA-containing plants. Such data is crucial for the safety assessment of herbal products and for the potential discovery of novel bioactive compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of 9-Angeloylretronecine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Angeloylretronecine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide. Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores. Their N-oxides are often the form in which they are stored in plant tissues. A thorough understanding of the physicochemical properties of these compounds is crucial for research in toxicology, pharmacology, and drug development, as these properties govern their absorption, distribution, metabolism, excretion (ADME), and overall biological activity. This guide provides a summary of computed physicochemical data for this compound and details the standard experimental protocols for determining these properties.

Core Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, also known as 9-Angelylplatynecine N-oxide.[1]

| Property | Value | Source |

| Molecular Formula | C13H21NO4 | PubChem[1] |

| Molecular Weight | 255.31 g/mol | PubChem[1] |

| Exact Mass | 255.14705815 Da | PubChem[1] |

| Monoisotopic Mass | 255.14705815 Da | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 64.6 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

| IUPAC Name | [(1S,7R,8R)-7-hydroxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-methylbut-2-enoate | PubChem[1] |

| SMILES | C/C=C(/C)\C(=O)OC[C@H]1CC[N+]2([C@H]1--INVALID-LINK--O)[O-] | PubChem[1] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of key physicochemical properties of pyrrolizidine alkaloids like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[2]

Methodology: Capillary Melting Point Method [2][3][4][5][6]

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[2] If the sample is coarse, it should be crushed into a fine powder using a mortar and pestle.[2]

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The open end of the tube is jabbed into the powder. The tube is then inverted and tapped gently to allow the solid to fall to the closed end. This process is repeated until the packed sample height is 2-3 mm.[6]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus. The apparatus is heated at a medium rate to approximately 20°C below the expected melting point.[6]

-

Measurement: The heating rate is then slowed to about 1-2°C per minute. The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.[6]

-

Reporting: The melting point is reported as a range of these two temperatures. A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter that influences the bioavailability of a compound. The equilibrium solubility is determined by the shake-flask method.[7]

Methodology: Shake-Flask Method [7]

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer solutions at different pH values) in a sealed vial.

-

Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the solution.

-

Analysis: A known volume of the supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of a compound.

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8][9][10][11]

Methodology: KBr Pellet Method [12]

-

Sample Preparation: A small amount of the dried sample (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine powder.

-

Pellet Formation: The powdered mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent disc.[12]

-

Spectral Acquisition: The KBr disc is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Interpretation: The absorption bands in the spectrum are correlated with specific functional groups. For this compound, characteristic peaks would be expected for O-H (hydroxyl), C=O (ester), C=C (alkene), C-O, and N-O (N-oxide) stretching and bending vibrations.[9]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for unambiguous structure elucidation.[13][14][15]

Methodology: 1D and 2D NMR

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in an NMR tube.

-

Data Acquisition: A series of NMR experiments are performed, including:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (with DEPT): Shows the number of different types of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This information is used to piece together the molecular structure.[15]

-

-

Structure Elucidation: The combined data from these experiments allows for the complete assignment of all proton and carbon signals and the confirmation of the molecular structure.[16]

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.[17][18][19][20][21]

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Introduction: A solution of the sample is injected into a liquid chromatograph (LC) for separation from any impurities. The eluent from the LC is then introduced into the mass spectrometer.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is typically used for alkaloids to produce the protonated molecule [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, which provides the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the elemental formula.

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation to generate fragment ions. The fragmentation pattern is characteristic of the compound's structure. For pyrrolizidine alkaloid N-oxides, characteristic fragment ions can help in their identification.[17][18] For instance, fragment ions at m/z 111 and 172 are characteristic for monoester N-oxides.[18]

References

- 1. 9-Angelylplatynecine N-oxide | C13H21NO4 | CID 162625111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]

- 9. biomedscidirect.com [biomedscidirect.com]

- 10. copbela.org [copbela.org]

- 11. ejournal.upi.edu [ejournal.upi.edu]

- 12. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and structure elucidation by NMR spectroscopy [ouci.dntb.gov.ua]

- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]

- 17. mjcce.org.mk [mjcce.org.mk]

- 18. Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

An In-depth Technical Guide to 9-Angeloylretronecine N-oxide and its Parent Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine (B1209537) alkaloids (PAs) represent a large and diverse class of natural products with a wide spectrum of biological activities, ranging from therapeutic potential to significant toxicity. This technical guide provides a comprehensive overview of 9-angeloylretronecine (B12747383) and its corresponding N-oxide, two closely related retronecine-type pyrrolizidine alkaloids. The document details their chemical structures, physicochemical properties, and toxicological profiles, with a focus on the metabolic interconversion between the parent alkaloid and its N-oxide form. Experimental protocols for isolation and synthesis are outlined, and the known biological activities and underlying signaling pathways are discussed. All quantitative data are presented in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of pyrrolizidine alkaloids for pharmaceutical or toxicological applications.

Introduction

Pyrrolizidine alkaloids (PAs) are a class of secondary metabolites produced by a wide variety of plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] These compounds are characterized by a necine base, which is a pyrrolizidine ring system, esterified with one or more necic acids.[1] The structural diversity of PAs, arising from variations in the necine base and the necic acids, contributes to their wide range of biological effects.

9-Angeloylretronecine is a monocyclic pyrrolizidine alkaloid of the retronecine (B1221780) type. Its corresponding N-oxide, 9-angeloylretronecine N-oxide, is often found co-occurring in plants and is a significant metabolite.[3] The toxicity of many PAs is a major concern, as they are known to be hepatotoxic, carcinogenic, and genotoxic.[4][5] This toxicity is often linked to the metabolic activation of the parent alkaloid in the liver. The N-oxide form is generally considered a detoxification product; however, it can be reduced back to the parent alkaloid in the body, particularly by the gut microbiota and liver enzymes, thereby acting as a masked form of the toxic parent compound.[3][4][6]

This technical guide aims to provide a detailed examination of 9-angeloylretronecine and its N-oxide, covering their chemical properties, biological activities, and the critical aspect of their metabolic relationship.

Chemical Structure and Physicochemical Properties

The foundational structure of these compounds is the retronecine base. 9-Angeloylretronecine is formed by the esterification of the primary hydroxyl group at the C9 position of retronecine with angelic acid. The N-oxide is formed by the oxidation of the tertiary nitrogen atom in the pyrrolizidine ring.

Chemical Structures

Physicochemical Data

| Property | 9-Angeloylretronecine | This compound |

| Molecular Formula | C₁₃H₁₉NO₃ | C₁₃H₁₉NO₄ |

| Molecular Weight | 237.29 g/mol | 253.29 g/mol |

| CAS Number | 54954-79-9 | 27773-86-0 |

| Appearance | Solid (form may vary) | Solid (form may vary) |

| Solubility | Soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, and DMSO. | Soluble in similar organic solvents as the parent alkaloid. |

Biological Activity and Toxicology

The biological activity of 9-angeloylretronecine and its N-oxide is intrinsically linked to their metabolism. The parent alkaloid is known to be toxic, while the N-oxide is considered less toxic but can be converted back to the toxic form.

Quantitative Toxicological Data

Cytotoxicity

While specific studies on the cytotoxicity of 9-angeloylretronecine are limited, related pyrrolizidine alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of cytotoxicity is often attributed to the alkylating nature of the pyrrolic metabolites, which can damage DNA and other cellular macromolecules.

Metabolism and Signaling Pathways

The metabolism of this compound is a critical factor in its overall toxicological profile. The N-oxide can be reduced to the parent alkaloid, 9-angeloylretronecine, which can then undergo metabolic activation to form highly reactive pyrrolic esters.

Metabolic Pathway

The reduction of the N-oxide to the tertiary amine parent alkaloid is a key step and has been demonstrated to be carried out by both intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes.[3][6] Once formed, 9-angeloylretronecine can be dehydrogenated by hepatic CYPs to form a highly reactive dehydropyrrolizidine alkaloid (a pyrrolic ester). This electrophilic metabolite can then alkylate cellular nucleophiles such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4]

Signaling Pathways

The specific signaling pathways affected by 9-angeloylretronecine and its N-oxide have not been extensively characterized. However, the genotoxic and cytotoxic effects of their metabolites suggest interference with key cellular processes such as DNA replication, cell cycle control, and apoptosis. The formation of DNA adducts can trigger DNA damage response pathways, potentially leading to cell cycle arrest or apoptosis if the damage is irreparable. Chronic exposure and persistent cellular damage can contribute to the initiation of carcinogenesis.

Experimental Protocols

Bio-guided Isolation of 9-Angeloylretronecine

This protocol describes a general method for the bio-guided isolation of pyrrolizidine alkaloids from plant material, which can be adapted for 9-angeloylretronecine from sources like plants of the Boraginaceae family.[2]

Methodology:

-

Plant Material Collection and Preparation: Collect the desired plant material (e.g., roots, aerial parts) and dry it at room temperature in a well-ventilated area. Grind the dried material into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol containing a small amount of acid (e.g., 1% tartaric acid) to facilitate the extraction of the alkaloids in their salt form. Perform the extraction multiple times to ensure maximum yield.

-

Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

-

Acid-Base Partitioning: Dissolve the crude extract in an acidic aqueous solution (e.g., 0.5 M H₂SO₄). Wash the acidic solution with an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds. Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10. Extract the free alkaloids into an organic solvent (e.g., chloroform or dichloromethane).

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.

-

Chromatographic Fractionation: Subject the crude alkaloid fraction to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the components.

-

Bio-guided Fraction Selection: Test the obtained fractions for the desired biological activity (e.g., cytotoxicity against a cancer cell line).

-

Purification of Active Fractions: Pool the active fractions and subject them to further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structural Elucidation: Confirm the identity and purity of the isolated 9-angeloylretronecine using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound

This protocol outlines a general method for the N-oxidation of pyrrolizidine alkaloids, which can be applied to synthesize this compound from its parent alkaloid.[6]

Methodology:

-

Dissolution of Parent Alkaloid: Dissolve 9-angeloylretronecine in a suitable organic solvent, such as methanol or dichloromethane, in a round-bottom flask.

-

Addition of Oxidizing Agent: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the stirred solution. The molar ratio of the oxidizing agent to the alkaloid should be slightly in excess (e.g., 1.1 to 1.5 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia). The N-oxide product will have a lower Rf value than the parent alkaloid.

-

Work-up: Once the reaction is complete, decompose the excess oxidizing agent. If H₂O₂ was used, a small amount of platinum(IV) oxide or manganese dioxide can be added to catalyze its decomposition. If m-CPBA was used, the reaction mixture can be washed with a solution of sodium bisulfite.

-

Purification: After the work-up, the N-oxide can be purified from the reaction mixture. This can be achieved by column chromatography on silica gel or by crystallization from a suitable solvent.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques (NMR, MS) and by comparing the data with literature values if available.

Conclusion

9-Angeloylretronecine and its N-oxide are important examples of pyrrolizidine alkaloids with significant toxicological implications. The metabolic conversion of the relatively less toxic N-oxide to the highly toxic parent alkaloid underscores the importance of considering the complete metabolic fate of such compounds in any toxicological or pharmaceutical evaluation. This technical guide has provided a consolidated resource on the chemistry, metabolism, and experimental approaches related to these compounds. Further research is warranted to fully elucidate the specific signaling pathways affected by these alkaloids and to obtain more comprehensive quantitative data on their biological activities. Such information will be crucial for accurate risk assessment and for exploring any potential therapeutic applications of modified, non-toxic derivatives.

References

- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vivo Conversion of 9-Angeloylretronecine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Angeloylretronecine (B12747383) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, is a naturally occurring compound found in various plant species. While often considered less toxic than its parent pyrrolizidine alkaloid, 9-angeloylretronecine, its in vivo conversion back to the parent compound is a critical activation step that precedes significant hepatotoxicity. This technical guide provides a comprehensive overview of the in vivo metabolic conversion of 9-Angeloylretronecine N-oxide, detailing the metabolic pathways, key enzymatic players, and the subsequent toxicological implications. The document summarizes available quantitative data, provides detailed experimental protocols for studying this conversion, and visualizes the core processes through logical and metabolic pathway diagrams. Understanding this bioactivation process is crucial for the risk assessment of PA N-oxide-containing herbal products and for the development of potential therapeutic interventions.

Metabolic Conversion and Toxicological Activation

The toxicity of this compound is intrinsically linked to its metabolic reduction to 9-angeloylretronecine. This retro-conversion is a pivotal event, as the parent PA is the substrate for subsequent metabolic activation to highly reactive pyrrolic metabolites, namely dehydroretronecine. These electrophilic metabolites readily form adducts with cellular macromolecules such as proteins and DNA, leading to hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3]

The in vivo reduction of this compound is a two-step process involving both the gut microbiota and hepatic enzymes:

-

Intestinal Reduction: The initial and significant reduction of the N-oxide to the parent PA is mediated by the anaerobic bacteria of the gut microbiota.[1][2]

-

Hepatic Reduction: Following absorption, further reduction can occur in the liver, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6.[1][2]

Once 9-angeloylretronecine is formed, it undergoes metabolic activation in the liver, also mediated by CYP enzymes, to produce the toxic dehydropyrrolizidine alkaloid (DHPA) esters. These reactive intermediates are the ultimate toxicants responsible for the observed liver injury.[4]

Quantitative Data

While specific quantitative data for the in vivo conversion of this compound is limited in publicly available literature, studies on structurally similar retronecine-type PA N-oxides provide valuable insights. The following tables summarize relevant data from studies on riddelliine N-oxide and senecionine (B1681732), which serve as important surrogates.

Table 1: Plasma Pharmacokinetic Parameters of Riddelliine and its N-oxide in Rats

| Parameter | Riddelliine (from Riddelliine N-oxide administration) | Riddelliine N-oxide |

| Cmax (ng/mL) | 18.5 ± 3.2 | 125.6 ± 21.8 |

| Tmax (h) | 4.0 | 1.0 |

| AUC (0-t) (ng·h/mL) | 102.3 ± 15.7 | 456.9 ± 78.3 |

Data extracted from a study on the plasma concentration-time profile in rats after a single oral administration of 20 mg/kg riddelliine N-oxide.[1] This data illustrates the in vivo reduction of the N-oxide to the parent PA.

Table 2: In Vitro Kinetic Parameters for the Formation of 7-Glutathione-Dehydrosenecionine (7-GS-DHP) from Senecionine in Rat Liver S9 Fractions

| Parameter | Value |

| Vmax (nmol/min/mg protein) | Not determined (first-order kinetics observed) |

| Km (µM) | Not applicable |

| kcat (in vitro) (mL/min/mg S9 protein) | 0.0023 |

| kcat (scaled to in vivo) (L/h) | 0.1677 |

Data from in vitro incubations of senecionine with rat liver S9 fractions.[5] This demonstrates the downstream metabolic activation of a parent PA, a process that follows the in vivo reduction of its N-oxide.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the in vivo conversion of this compound.

In Vivo Study in Rats

Objective: To determine the pharmacokinetic profiles of this compound and its metabolite, 9-angeloylretronecine, in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound (analytical standard)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

UPLC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2 °C, 50 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.

-

Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg) to the rats. A control group should receive the vehicle only.

-

Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80 °C until analysis.

-

Sample Preparation for Analysis:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard) to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis: Analyze the samples for the concentrations of this compound and 9-angeloylretronecine using a validated UPLC-MS/MS method.

In Vitro Metabolism with Rat Intestinal Microbiota

Objective: To investigate the reduction of this compound by the gut microbiota.

Materials:

-

Fresh fecal samples from rats

-

Anaerobic incubation medium (e.g., Gifu anaerobic medium)

-

This compound

-

Anaerobic chamber or gas pack system

-

Incubator

-

UPLC-MS/MS system

Procedure:

-

Preparation of Fecal Slurry:

-

Collect fresh fecal samples from rats.

-